Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate: is a complex organic compound characterized by its molecular formula C21H19ClN2O2S2 [_{{{CITATION{{{1{Ethyl [(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl ...](https://www.chemspider.com/Chemical-Structure.2048015.html). This compound features a pyrimidinyl core substituted with phenyl and chlorophenyl groups, along with an ethyl acetate moiety[{{{CITATION{{{_1{Ethyl (6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl .... It is a part of a class of compounds known for their potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrimidinyl derivative is reacted with chlorophenyl sulfanyl groups under controlled conditions[_{{{CITATION{{{_1{Ethyl (6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl .... The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Generation of various substituted pyrimidinyl derivatives.
Scientific Research Applications
Chemistry and Biology: Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate has shown potential in antiviral research , particularly against viruses like Herpes Simplex Virus-1 (HSV-1). Its derivatives have been studied for their ability to inhibit viral replication.
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their pharmacological properties . They may serve as lead compounds in the development of new therapeutic agents.
Industry: The compound's unique structure makes it a candidate for material science applications , such as in the development of advanced polymers or coatings.
Mechanism of Action
The exact mechanism by which Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways involved in viral replication and other biological processes.
Comparison with Similar Compounds
Ethyl 2-[(6-{[(4-nitrophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate
Ethyl 2-[(6-{[(4-methoxyphenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate
Ethyl 2-[(6-{[(4-fluorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate
Uniqueness: Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate stands out due to its chlorophenyl group , which imparts unique chemical and biological properties compared to its nitro, methoxy, and fluoro counterparts.
Properties
IUPAC Name |
ethyl 2-[6-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrimidin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S2/c1-2-26-20(25)14-28-19-12-17(13-27-18-10-8-16(22)9-11-18)23-21(24-19)15-6-4-3-5-7-15/h3-12H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXKPCTXMREWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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